![molecular formula C17H22Cl3N5 B1662311 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride CAS No. 587870-77-7](/img/structure/B1662311.png)
2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride
Overview
Description
ABT-724 is a dopamine D4 receptor agonist with an EC50 value of 12.4 nM in a FLIPR calcium flux assay using HEK293 cells expressing the human D4.4 receptor and Gαqo5.1 It is selective for dopamine D4 over D2 receptors at 10 μM. ABT-724 (0.03 μmol/kg) induces penile erections in 77% of male rats. It decreases mounting frequency and ejaculation latency and increases ejaculation frequency and copulatory efficacy in male rats when administered at a dose of 0.04 mg/kg. ABT-724 (0.16 and 0.64 mg/kg) decreases hyperactivity and exploratory behavior in the open field test in an adolescent spontaneously hypertensive rat (SHR) model of attention-deficit hyperactivity disorder (ADHD).
Potent dopamine D4 receptor partial agonist (EC50 = 12.4 nM; 61% efficacy vs. dopamine). Has no agonist activity at D2 receptors (EC50 > 10 μM). Selective in rats in vivo; produces penile erection following i.c.v. administration; increases intracavernosal pressure and potentiates the proerectile effects of sildenafil following s.c. administration. Displays minimal side effects.
Biological Activity
2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride, commonly referred to as ABT-724, is a compound of significant interest due to its biological activity, particularly as a dopamine D4 receptor agonist. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C17H19N5·3HCl
- Molecular Weight : 402.7 g/mol
- CAS Number : 70006-24-5
Biological Activity
ABT-724 exhibits potent activity as a dopamine D4 receptor partial agonist with an effective concentration (EC50) of 12.4 nM and 61% efficacy compared to dopamine. Importantly, it shows no agonist activity at D2 receptors (EC50 > 10 μM) . The selectivity of ABT-724 is demonstrated in vivo in rat models, where it induces penile erection through intracerebroventricular administration and enhances the effects of sildenafil when administered subcutaneously .
The mechanism by which ABT-724 exerts its effects involves:
- Dopamine Receptor Interaction : Primarily targets the D4 receptor, which plays a role in various neurological processes.
- Proerectile Effects : Increases intracavernosal pressure, facilitating erectile function.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy and safety profile of ABT-724:
- Pharmacological Evaluation :
- Comparative Studies :
-
In Vitro Studies :
- Research on related benzimidazole derivatives indicated that modifications to the piperazine moiety can enhance biological activity against various targets, including viral infections . Although these compounds differ structurally from ABT-724, they underscore the importance of structural optimization in enhancing biological efficacy.
Table 1: Biological Activity Summary of ABT-724
Parameter | Value |
---|---|
EC50 (Dopamine D4 receptor) | 12.4 nM |
Efficacy vs. Dopamine | 61% |
EC50 (Dopamine D2 receptor) | >10 μM |
Proerectile Effect | Yes (in vivo) |
Table 2: Comparative Efficacy of Benzimidazole Derivatives
Compound | EC50 (µM) | Selectivity for D4 | Proerectile Effect |
---|---|---|---|
ABT-724 | 0.0124 | High | Yes |
Compound A | 0.64 | Moderate | No |
Compound B | 0.93 | Low | No |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C17H22Cl3N5
- Molecular Weight : 402.74908 g/mol
- CAS Number : 587870-77-7
- IUPAC Name : 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole; trihydrochloride
ABT-724 features a benzimidazole core linked to a piperazine moiety through a methylene bridge, with a pyridine substituent on the piperazine ring. This unique structure contributes to its biological activity, particularly as a selective dopamine D4 receptor agonist.
Dopamine D4 Receptor Agonism
ABT-724 is recognized for its potent activity as a dopamine D4 receptor partial agonist, with an effective concentration (EC50) of 12.4 nM. It exhibits minimal activity at D2 receptors (EC50 > 10 μM), making it a selective agent for D4 receptor studies . This selectivity is significant for exploring the role of dopamine in various physiological processes and potential therapeutic applications in neuropsychiatric disorders.
Sexual Dysfunction Treatment
Research indicates that ABT-724 can induce penile erections in male rats, suggesting its potential utility in treating erectile dysfunction. The compound increases intracavernosal pressure and enhances the effects of sildenafil, a common erectile dysfunction medication . These findings position ABT-724 as a candidate for further investigation in sexual health therapies.
Antifungal Activity
Derivatives of benzimidazole compounds, including ABT-724, have demonstrated antifungal properties against pathogens such as Candida albicans and Trichophyton rubrum. Studies have highlighted moderate antifungal activity, indicating potential applications in treating fungal infections.
Anticancer Research
Benzimidazole derivatives are emerging as promising anticancer agents. Compounds similar to ABT-724 have shown significant antiproliferative effects against various cancer cell lines, including leukemia and breast cancer cells. These results underscore the need for further exploration of ABT-724's efficacy in cancer therapeutics .
Case Studies and Research Findings
Properties
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5.3ClH/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17;;;/h1-8H,9-13H2,(H,19,20);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUVPBLKQGSRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587870-77-7 | |
Record name | 587870-77-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.